Halobetasol propionate Halobetasol propionate Halobetasol Propionate is the propionate salt form of halobetasol, a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. Halobetasol, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, halobetasol reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.
Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name: Vulcanchem
CAS No.: 66852-54-8
VCID: VC20764234
InChI: InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1
SMILES:
Molecular Formula: C25H31ClF2O5
Molecular Weight: 485.0 g/mol

Halobetasol propionate

CAS No.: 66852-54-8

Cat. No.: VC20764234

Molecular Formula: C25H31ClF2O5

Molecular Weight: 485.0 g/mol

* For research use only. Not for human or veterinary use.

Halobetasol propionate - 66852-54-8

CAS No. 66852-54-8
Molecular Formula C25H31ClF2O5
Molecular Weight 485.0 g/mol
IUPAC Name [(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1
Standard InChI Key BDSYKGHYMJNPAB-KXBWIIEKSA-N
Isomeric SMILES CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Canonical SMILES CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl

Chemical Structure and Properties

Molecular Structure

Halobetasol propionate has the chemical name 21-chloro-6α, 9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3-20-dione,17-propionate, with the molecular formula C25H31ClF2O5 . The molecular structure includes a steroid core with specific modifications that enhance its potency compared to other corticosteroids. It is structurally related to clobetasol, another potent corticosteroid, but with modifications that further increase its anti-inflammatory efficacy .

The parent compound, halobetasol, has the molecular formula C22H27ClF2O4 and is considered a corticosteroid hormone with properties similar to its propionate ester derivative . The propionate ester formation enhances the lipophilicity of the molecule, improving its penetration through the stratum corneum when applied topically.

Physical and Chemical Properties

Halobetasol propionate exhibits specific physical and chemical characteristics that influence its pharmaceutical formulation and clinical application. These properties are summarized in the following table:

PropertyValue
Molecular Weight484.96 g/mol
Physical AppearanceWhite to off-white crystalline powder
Melting Point213-215°C
Boiling Point570.7±50.0°C (Predicted)
Density1.31±0.1 g/cm³ (Predicted)
Water SolubilityInsoluble
Solubility ProfileSparingly soluble in dioxane; slightly soluble in DMSO and methanol
Storage RecommendationRefrigerated conditions
pKa12.55±0.70 (Predicted)

The compound's limited water solubility and good lipid solubility make it particularly suitable for topical formulations designed to penetrate the stratum corneum .

Pharmacological Profile

Pharmacodynamics

Halobetasol propionate is classified as an ultra-potent (class I) topical corticosteroid according to the Stoughton-Cornell classification system. This classification indicates its high degree of potency relative to other topical corticosteroids, making it appropriate for conditions that are resistant to less potent agents .

The compound demonstrates both anti-inflammatory and antihyperplasia properties, which are particularly beneficial in the treatment of psoriasis, a condition characterized by both inflammation and excessive cell proliferation. The dual action of halobetasol propionate addresses both pathological aspects of the disease, contributing to its therapeutic efficacy .

Clinical Applications

Formulations and Dosage

FormulationConcentrationBrand NamesComments
Cream0.05%Ultravate®Traditional formulation, suitable for most applications
Ointment0.05%-Higher occlusive properties, beneficial for drier lesions
Lotion0.01%-Lower concentration, potentially allowing for longer treatment periods
Combination Lotion0.01% with Tazarotene 0.045%-Combined with retinoid for enhanced efficacy in psoriasis

Due to the high potency of halobetasol propionate, treatment duration is typically limited to two weeks, with a maximum recommended dose of 50 g per week to minimize the risk of systemic absorption and associated adverse effects .

Clinical Research

Efficacy Studies

Clinical research has demonstrated the significant efficacy of halobetasol propionate in the treatment of plaque psoriasis. In controlled clinical trials, the compound has shown rapid onset of action and substantial improvement in symptoms.

A phase 2, multicenter, double-blind, randomized, vehicle-controlled study assessed the efficacy of different formulations of halobetasol propionate. This study involved 150 patients with moderate-to-severe psoriasis and provided valuable insights into the compound's clinical performance .

Key findings from this study include:

Outcome MeasureHP 0.01% LotionHP 0.05% Creamp-value
Treatment Success30.0%31.6%0.854
Improvement in BSA22.3%20.9%0.787
2-Grade Improvement in Erythema38.3%31.6%0.446
2-Grade Improvement in Plaque Elevation40.0%36.8%0.727
2-Grade Improvement in Scaling43.3%47.4%0.663

These results indicate that the lower concentration (0.01%) lotion formulation achieved comparable efficacy to the higher concentration (0.05%) cream formulation, suggesting that the vehicle plays a significant role in the delivery and efficacy of the active ingredient .

Comparative Studies

Comparative studies have positioned halobetasol propionate among the most potent topical corticosteroids available. When compared to other high-potency corticosteroids, halobetasol propionate typically demonstrates equivalent or superior efficacy.

The previously mentioned phase 2 study represents an important comparative assessment between different formulations of the same active ingredient. The finding that the 0.01% lotion formulation achieved similar efficacy to the 0.05% cream formulation is particularly significant, as it suggests that lower concentrations of halobetasol propionate can be effective when formulated appropriately .

This has important implications for long-term management, as lower concentrations may potentially be associated with reduced risk of adverse effects while maintaining therapeutic efficacy. The development of these alternative formulations addresses one of the primary limitations of high-potency corticosteroids—the restriction on duration of use due to safety concerns.

Precaution CategorySpecific Considerations
Duration of UseLimited to two consecutive weeks
Total AmountShould not exceed 50g per week
Application SitesAvoid face, groin, axillae unless directed by physician
OcclusionAvoid occlusive dressings unless specifically indicated
Special PopulationsUse with caution in pediatric patients and during pregnancy
ContraindicationsPrimary bacterial or viral skin infections

The compound carries hazard statements (H372, H341, H361) that indicate potential health risks, particularly with prolonged or excessive exposure. These hazards emphasize the importance of adhering to recommended usage guidelines .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator